molecular formula C12H15BrO2 B3032071 Benzaldehyde, 2-[(5-bromopentyl)oxy]- CAS No. 102684-67-3

Benzaldehyde, 2-[(5-bromopentyl)oxy]-

Cat. No. B3032071
M. Wt: 271.15 g/mol
InChI Key: MNYOBCBZESZCBI-UHFFFAOYSA-N
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Description

“Benzaldehyde, 2-[(5-bromopentyl)oxy]-” is a chemical compound that contains a total of 30 bonds; 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic aldehyde, and 1 aromatic ether . It has potential applications in various fields, including medical, environmental, and industrial research .


Molecular Structure Analysis

The molecular structure of “Benzaldehyde, 2-[(5-bromopentyl)oxy]-” consists of a benzene ring substituted with an aldehyde unit. This formyl unit has one atom of carbon, hydrogen, and oxygen . The number of sigma bonds is 14, formed by the head-to-head overlapping of atomic orbitals .

Scientific Research Applications

Bromodecarbonylation and Bromodecarboxylation :Benzaldehydes, including derivatives like 2-[(5-bromopentyl)oxy]-benzaldehyde, have been studied for bromodecarbonylation and bromodecarboxylation reactions. These processes involve the replacement of the carbonyl (CO) or carboxyl (COOH) group with a bromine atom, expanding the utility of benzaldehydes in synthesizing various organic compounds (Koo, Kim, & Lee, 2002).

Catalysis and Oxidation :Benzaldehyde derivatives serve as important intermediates in catalysis and oxidation reactions. For instance, studies have shown that sulfated Ti-SBA-15 catalysts can significantly enhance the oxidation of benzyl alcohol to benzaldehyde, indicating the potential of benzaldehyde derivatives in catalytic applications (Sharma, Soni, & Dalai, 2012).

Synthesis and Computational Analysis :The synthesis and computational analysis of benzaldehyde derivatives, like 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes, have been documented. These studies involve characterizing the molecular structure, predicting favored conformations, and understanding the chemical properties of these compounds (Balachander & Manimekalai, 2017).

Bioproduction and Polymer Characterization :Research on benzaldehyde derivatives also extends to bioproduction and polymer characterization. For example, Pichia pastoris yeast has been utilized for the enhanced bioproduction of benzaldehyde, exploiting the yeast's ability to convert alcohols into aldehydes. This process is of significant interest in the flavor industry (Craig & Daugulis, 2013).

Safety And Hazards

The safety data sheet for benzaldehyde indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may cause respiratory irritation and may damage fertility or the unborn child .

properties

IUPAC Name

2-(5-bromopentoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-8-4-1-5-9-15-12-7-3-2-6-11(12)10-14/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYOBCBZESZCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548923
Record name 2-[(5-Bromopentyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, 2-[(5-bromopentyl)oxy]-

CAS RN

102684-67-3
Record name 2-[(5-Bromopentyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of salicylaldehyde (82 mmoles) in acetone (50 ml) was added dropwise to a refluxing solution of 1,5-dibromopentane (90.2 mmoles), potassium carbonate (90.2 mmoles) and potassium iodide (0.4 g) in acetone (200 ml). The mixture was refluxed for 18 hours, filtered and the filtrate concentrated. The residue was dissolved in ether and washed with cold 10% sodium hydroxide solution, water and brine. The organic layer was dried over magnesiun sulfate and concentrated. The product was purified by flash chromatography (4% ethyl acetate/hexane) to give 2-(5-bromopentoxy)benzaldehyde. A mixture of this compound (11.1 mmoles), 4-acetyl-3-hydroxy-2-propyl phenol (11.62 mmoles) and potassium carbonate (5.55 mmoles) in acetone (30 ml) was refluxed for 5 days, stirred at room temperature for 2 days and then refluxed for 24 hours. The suspension was cooled to room temperature, filtered and the filtrate concentrated. The residue was dissolved in ethyl acetate and then washed with ice-cold 5% sodium hydroxide solution, water and brine. The dried solution was concentrated and the product flash chromatographed to give the desired product.
Quantity
82 mmol
Type
reactant
Reaction Step One
Quantity
90.2 mmol
Type
reactant
Reaction Step One
Quantity
90.2 mmol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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